molecular formula C19H23N3O3 B5539564 N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

Cat. No. B5539564
M. Wt: 341.4 g/mol
InChI Key: POXYIMPNTWGTDF-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of organic compounds known for their complex structure and significant biological activity. Although specific studies on this compound are limited, related research indicates its relevance in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" typically involves multi-step organic reactions, starting from basic organic or heterocyclic substrates. These processes may involve cyclocondensation, amidation, or substitution reactions under specific conditions to ensure the correct attachment of functional groups and the formation of the target compound structure.

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide insights into the arrangement of atoms, the planarity of the molecule, and the presence of specific functional groups, contributing to the understanding of its chemical behavior and interaction mechanisms.

Chemical Reactions and Properties

Chemical reactions involving compounds like "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" may include nucleophilic substitution, oxidation, reduction, and hydrolysis. These reactions can modify the compound's structure, affecting its physical and chemical properties, such as solubility, stability, and reactivity.

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Techniques like X-ray crystallography can reveal the molecular geometry, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide data on thermal stability and phase transitions.

Chemical Properties Analysis

The chemical properties of "N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" relate to its reactivity with other chemical species. This includes acid-base reactions, compatibility with solvents, and reactions under different pH conditions. Understanding these properties is essential for predicting its behavior in biological systems or industrial processes.

For references and further reading, consult the following sources:

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has led to the synthesis of new derivatives incorporating the base structure of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, aiming to evaluate their antimicrobial efficacy. Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to determine their antimicrobial activity, establishing potential structure-activity relationships (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Anti-inflammatory and Molecular Docking Studies

Nikalje, Hirani, and Nawle (2015) expanded on this chemical backbone to synthesize novel thiazolidin derivatives, evaluated for anti-inflammatory activity through both in vitro and in vivo models. Their study also included molecular docking to understand the binding affinity towards human serum albumin, shedding light on potential therapeutic applications (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

Anticancer Activity Exploration

Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) focused on the synthesis of 5-methyl-4-phenyl thiazole derivatives to explore their anticancer potential. They conducted structural elucidation and investigated the antitumor activities of these compounds against specific human cell lines, finding promising selectivity and efficacy in certain derivatives (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

G-Quadruplex Stabilization and Cytotoxic Activity

Blankson, Rzuczek, Bishop, Pilch, Liu, LaVoie, and Rice (2013) explored the synthesis of dimethylamino-substituted pyridyl polyoxazoles, investigating their role in stabilizing G-quadruplex DNA and evaluating their cytotoxic activity. This research underscores the compound's potential in cancer therapy by targeting specific DNA structures (Gifty A Blankson, Suzanne G. Rzuczek, C. Bishop, D. S. Pilch, Angela A. Liu, Leroy F. Liu, E. LaVoie, J. E. Rice, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action of “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide” is not available in the current literature .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazards of “N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide” are not available in the current literature .

properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-17(14(2)25-20-13)11-21(3)19(24)12-22-10-16(9-18(22)23)15-7-5-4-6-8-15/h4-8,16H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXYIMPNTWGTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)C(=O)CN2CC(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

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